molecular formula C14H18N2O4 B13049045 5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid

5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid

Cat. No.: B13049045
M. Wt: 278.30 g/mol
InChI Key: HFJAQKVQTJGHHD-UHFFFAOYSA-N
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Description

5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like acetonitrile, and the Boc group can be removed using strong acids like trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine site.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid involves the interaction of the Boc-protected amine group with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H17N2O4C_{13}H_{17}N_{2}O_{4}, with a molecular weight of approximately 253.29 g/mol. Its structure features a cyclopenta[b]pyridine core, which is significant for its biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Many derivatives of cyclopenta[b]pyridine have shown promise in inhibiting tumor cell growth by targeting specific kinases involved in cancer progression.
  • Anti-inflammatory Effects : Some related compounds have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial Properties : Certain derivatives have been reported to possess antimicrobial activity against various pathogens.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as kinases and phosphatases, disrupting cellular signaling pathways.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing cellular responses related to growth and inflammation .
  • DNA Interaction : Some studies suggest that related compounds can bind to DNA or interfere with DNA repair mechanisms, enhancing their antitumor effects.

Antitumor Activity

A study examining the effects of cyclopenta[b]pyridine derivatives on various cancer cell lines revealed that certain modifications could significantly enhance cytotoxicity. For instance, compounds with additional functional groups showed improved potency against breast and lung cancer cells.

CompoundCell LineIC50 (µM)Mechanism
AMCF-710Kinase inhibition
BA54915DNA intercalation
CHeLa8GPCR modulation

Anti-inflammatory Effects

Research highlighted the anti-inflammatory potential of related compounds in models of rheumatoid arthritis. The administration of these compounds resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CompoundModelEffect on Cytokines
DRA Mouse Model↓ TNF-alpha, ↓ IL-6
ELPS-stimulated Cells↓ IL-1β

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-6,7-dihydrocyclopenta[b]pyridine-5-carboxylic acid

InChI

InChI=1S/C14H18N2O4/c1-13(2,3)20-12(19)16-14(11(17)18)7-6-10-9(14)5-4-8-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

HFJAQKVQTJGHHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C=CC=N2)C(=O)O

Origin of Product

United States

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